

bimiralisib dose modification guidelines toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bimiralisib

CAS No.: 1225037-39-7

Cat. No.: S002180

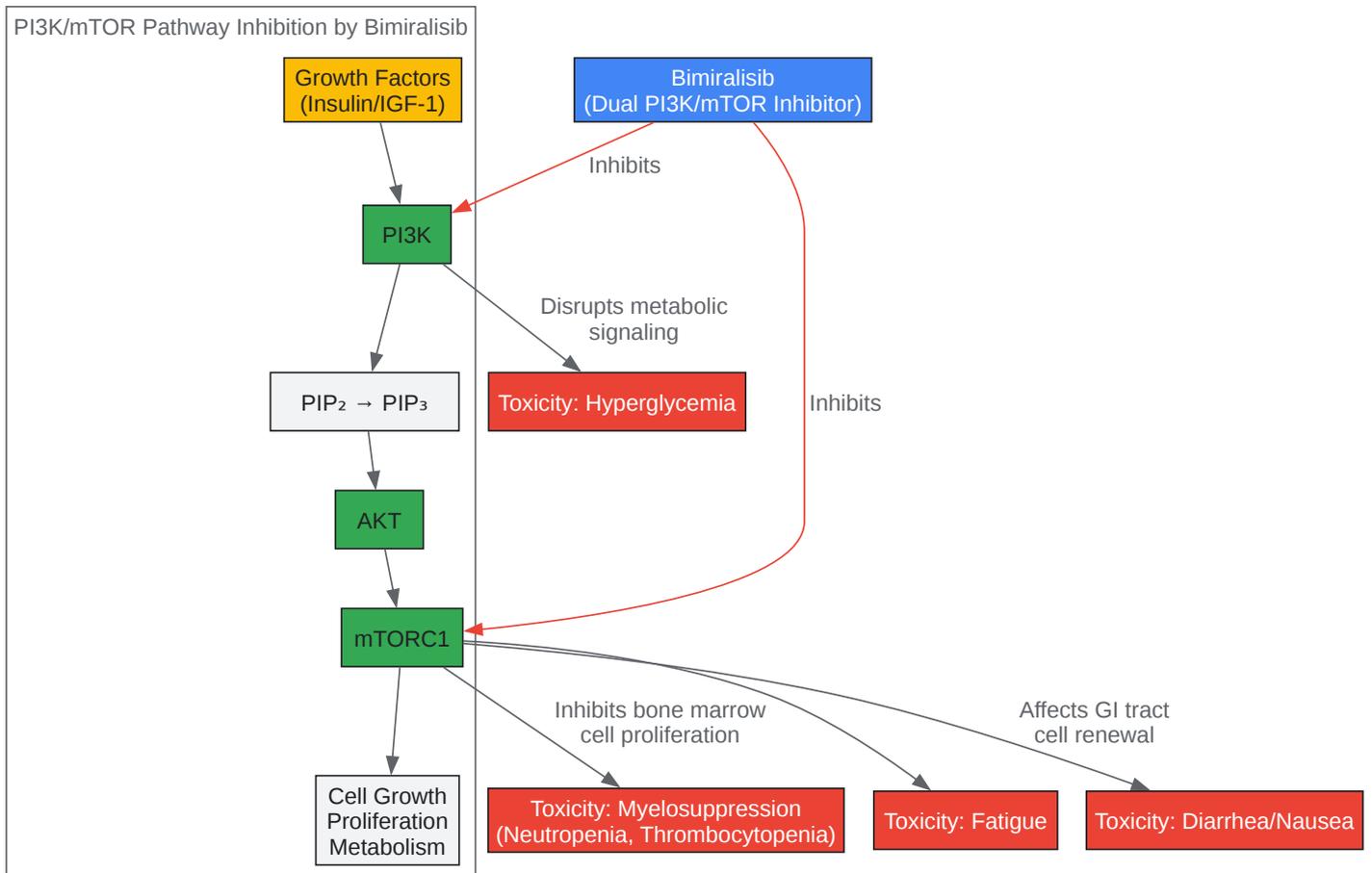
[Get Quote](#)

Oral Bimiralisib: Dosing & Protocols

The dosing schedule for oral **bimiralisib** is critical for managing its toxicity profile. Clinical trials have explored both continuous and intermittent schedules.

Dosing Schedule	Recommended Phase 2 Dose	Key Findings & Rationale
Continuous Dosing [1] [2]	80 mg once daily	Maximum Tolerated Dose (MTD) is 80 mg. Dose-Limiting Toxicity (DLT) is Grade 3 fatigue [1].
Intermittent Dosing (Schedule A) [1]	140 mg on Days 1, 2, 8, 9, 15, 16, 22, 23 of a 28-day cycle	No MTD was defined. This schedule had fewer high-grade adverse events while maintaining effective drug exposure, making it the proposed schedule for future development [1].

The drug's toxicity is related to its mechanism of action. The diagram below illustrates the PI3K/mTOR pathway and how its inhibition leads to observed toxicities.



[Click to download full resolution via product page](#)

Experimental Protocols & Key Citations

For researchers designing preclinical or clinical studies, here are the methodologies from key trials:

- **Phase I Study in Advanced Solid Tumors** [1]: This was an open-label, multi-center, non-randomized dose-escalation study. Patients with advanced solid tumors received oral **bimiralisib** on one continuous or two intermittent schedules. The primary objective was to determine the Maximum Tolerated Dose (MTD). Safety, pharmacokinetics (PK), and preliminary efficacy were assessed.
- **Phase I/II Study in Lymphoma** [2]: This study included a safety run-in using a modified 3 + 3 design to assess DLTs in patients with relapsed/refractory lymphoma, followed by an expansion phase. Patients received continuous once-daily dosing (60 mg or 80 mg). The primary endpoint was best overall response rate.
- **Phase II Study in Actinic Keratosis** [3] [4]: This was a multi-center, randomized, open-label, parallel-group study. Patients with actinic keratosis on the face/scalp/hands were randomized 1:1 to apply topical **bimiralisib** gel 2% once daily for either 2 or 4 weeks. The primary efficacy endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1 (complete or near-complete clearance).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]
2. A Phase II Study to Assess the Safety and Efficacy of the Dual ... [pmc.ncbi.nlm.nih.gov]
3. Bimiralisib, Topical PI3K/mTOR Inhibitor Shows Up To 92% ... [finance.yahoo.com]
4. Study on the Safety and Efficacy of Bimiralisib Gel in ... [centerwatch.com]

To cite this document: Smolecule. [bimiralisib dose modification guidelines toxicity management].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002180#bimiralisib-dose-modification-guidelines-toxicity-management>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com